molecular formula C11H15BrO B14762657 1-Bromo-2,5-dimethyl-4-propoxybenzene

1-Bromo-2,5-dimethyl-4-propoxybenzene

Katalognummer: B14762657
Molekulargewicht: 243.14 g/mol
InChI-Schlüssel: OVWLKESFVXDEDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2,5-dimethyl-4-propoxybenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a propoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dimethyl-4-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethyl-4-propoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2,5-dimethyl-4-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 2,5-dimethyl-4-propoxyphenol.

    Oxidation: Formation of 2,5-dimethyl-4-propoxybenzoic acid.

    Reduction: Formation of 2,5-dimethyl-4-propoxybenzene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2,5-dimethyl-4-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-2,5-dimethyl-4-propoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the propoxy group can influence the compound’s solubility and reactivity. The methyl groups can affect the compound’s steric and electronic properties, impacting its overall behavior in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

  • 1-Bromo-2,4-dimethylbenzene
  • 1-Bromo-2,5-dimethylbenzene
  • 1-Bromo-4-propoxybenzene

Comparison: 1-Bromo-2,5-dimethyl-4-propoxybenzene is unique due to the presence of both methyl and propoxy groups, which confer distinct steric and electronic properties. Compared to 1-Bromo-2,4-dimethylbenzene, the additional propoxy group in this compound enhances its solubility and potential reactivity. The compound’s unique structure makes it valuable for specific applications in organic synthesis and research.

Eigenschaften

Molekularformel

C11H15BrO

Molekulargewicht

243.14 g/mol

IUPAC-Name

1-bromo-2,5-dimethyl-4-propoxybenzene

InChI

InChI=1S/C11H15BrO/c1-4-5-13-11-7-8(2)10(12)6-9(11)3/h6-7H,4-5H2,1-3H3

InChI-Schlüssel

OVWLKESFVXDEDT-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C(C=C(C(=C1)C)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.